molecular formula C9H14Cl2N2O B6607702 3-(6-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride CAS No. 2839160-39-1

3-(6-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride

Cat. No.: B6607702
CAS No.: 2839160-39-1
M. Wt: 237.12 g/mol
InChI Key: APCVCSPXWBVNBX-RQCPZROWSA-N
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Description

3-(6-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride is a chemical compound used in scientific research. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxypyridine ring and a prop-2-en-1-amine group.

Preparation Methods

The synthesis of 3-(6-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride involves several steps. One common method includes the reaction of 6-methoxypyridine-2-carbaldehyde with propargylamine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions typically involve the use of solvents like toluene and reagents such as I2 and TBHP (tert-Butyl hydroperoxide) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(6-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the methoxy group or the amine group. Common reagents and conditions used in these reactions include solvents like ethyl acetate and catalysts like copper or palladium.

Scientific Research Applications

3-(6-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(6-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(6-methoxypyridin-2-yl)prop-2-en-1-amine dihydrochloride can be compared with other similar compounds, such as:

    3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride: This compound lacks the methoxy group, which can affect its reactivity and applications.

    N-(pyridin-2-yl)amides: These compounds have a different functional group, leading to variations in their chemical properties and uses. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(6-methoxypyridin-2-yl)prop-2-en-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-9-6-2-4-8(11-9)5-3-7-10;;/h2-6H,7,10H2,1H3;2*1H/b5-3+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCVCSPXWBVNBX-RQCPZROWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C=CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=N1)/C=C/CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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